Procarbazine

Recurrent Glioblastoma Phase II Trial Progression-Free Survival

Procarbazine hydrochloride (CAS 366-70-1) is a non-classical oral alkylating agent distinguished by its unique metabolic activation via CYP450/myeloperoxidase, generating free radicals and methyldiazonium ions rather than direct DNA crosslinking. Unlike temozolomide, dacarbazine, or lomustine, procarbazine retains validated efficacy in IDH-mutant gliomas (PCV regimen) and remains a cornerstone of escalated BEACOPP for advanced Hodgkin lymphoma where maximal initial cure is the objective. Its ultra-rapid pharmacokinetics, weak MAO inhibitory activity, and distinct non-cross-resistant profile make it an irreplaceable probe for drug metabolism and mutagenesis studies. Generic substitution with in-class alkylators is scientifically unsound and alters therapeutic ratios.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
CAS No. 366-70-1
Cat. No. B001075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcarbazine
CAS366-70-1
SynonymsHydrochloride, Procarbazine
Matulane
Monohydrobromide, Procarbazine
Monohydrochloride, Procarbazine
Natulan
Procarbazine
Procarbazine Hydrochloride
Procarbazine Monohydrobromide
Procarbazine Monohydrochloride
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl
InChIInChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)
InChIKeyCPTBDICYNRMXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityIn water, 1,400 mg/L @ 25 °C /Estimated/
2.28e-01 g/L

Procarbazine CAS 366-70-1: Baseline Profile and Clinical Positioning for Procurement and Research Selection


Procarbazine (CAS 366-70-1) is an orally bioavailable methylhydrazine derivative that functions as an antineoplastic alkylating agent. It is classified as a non-classical alkylator, given its mechanism relies on metabolic activation to generate reactive intermediates that inhibit DNA, RNA, and protein synthesis, rather than direct DNA crosslinking [1]. The compound was first developed as a monoamine oxidase inhibitor but was rapidly repurposed for oncology, with early trials in the 1960s demonstrating efficacy in Hodgkin lymphoma [2]. Clinically, procarbazine is a cornerstone component of multi-agent regimens for both advanced Hodgkin lymphoma (e.g., BEACOPP, MOPP) and specific gliomas (e.g., PCV) [1].

Why Procarbazine Cannot Be Assumed Interchangeable with Other Alkylating Agents


Despite sharing a broad alkylating mechanism with agents like temozolomide (TMZ), dacarbazine (DTIC), and lomustine (CCNU), procarbazine possesses a distinct metabolic activation pathway, unique non-cross-resistant profile, and a specific toxicological fingerprint—most notably a heightened risk of secondary malignancy and gonadal toxicity [1][2]. Attempts to substitute procarbazine with another in-class alkylator can drastically alter the therapeutic ratio, either by significantly reducing the risk of genotoxicity (e.g., the dacarbazine substitution) or by improving efficacy in certain tumor subtypes (e.g., procarbazine's activity in IDH-mutant gliomas) [3][4]. The quantitative evidence detailed in Section 3 confirms that generic interchange is not scientifically sound and would result in divergent clinical and research outcomes.

Procarbazine CAS 366-70-1: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Efficacy Comparison: 6-Month Progression-Free Survival in Recurrent Glioblastoma

In a randomized Phase II trial of 225 patients with glioblastoma at first relapse, procarbazine (PCB) was compared head-to-head with temozolomide (TMZ). Procarbazine demonstrated a significantly lower 6-month progression-free survival (PFS) rate and shorter median PFS compared to TMZ, establishing TMZ as the superior monotherapy in this setting. This data precisely quantifies the efficacy gap between a first-generation (PCB) and second-generation (TMZ) oral alkylating agent [1].

Recurrent Glioblastoma Phase II Trial Progression-Free Survival

Differential Impact on Genomic Health: Mutational Burden in Hematopoietic Stem and Progenitor Cells

Retrospective analyses of Hodgkin lymphoma patients treated with procarbazine-containing eBEACOPP compared to those treated with dacarbazine-substituted eBEACOPDac or ABVD reveal that procarbazine induces a significantly higher burden of point mutations and small insertions/deletions in hematopoietic stem and progenitor cells (HSPCs). This is accompanied by the discovery of two novel mutational signatures (SBSA and SBSB) exclusive to procarbazine exposure, with SBSB also detected in germline DNA of offspring, indicating transmissible genetic damage [1][2].

Mutational Signature Stem Cell Toxicity Hodgkin Lymphoma

Toxicity and Tolerability: Hematologic Adverse Events in Glioma Salvage Therapy

A retrospective study comparing modified procarbazine/lomustine (PC) versus standard PCV (procarbazine, lomustine, vincristine) in recurrent glioma patients showed that the PC regimen, which omits vincristine and reduces the lomustine dose, resulted in significantly lower rates of severe hematologic toxicities while also improving overall survival [1].

Glioma Salvage Therapy Hematologic Toxicity PCV Regimen

Pharmacokinetic Differentiation: Ultra-Rapid Absorption and Metabolic Activation

Procarbazine's pharmacokinetic profile is characterized by exceptionally rapid absorption and clearance, differentiating it from many other oral alkylating agents. A systematic human study reported a mean time to maximum plasma concentration (Tmax) of just 12.5 minutes and a plasma elimination half-life of approximately 9-10 minutes [1]. This rapid conversion yields high systemic exposure to the active metabolite, azo-procarbazine, with an AUC ratio (azo-PCB/PCB) of 45.2 [1].

Pharmacokinetics Metabolism Oral Bioavailability

Unique Class Profile: Non-Cross-Resistant Mechanism of Action

A defining feature of procarbazine is its classification as a non-classical alkylating agent that is not cross-resistant with other major alkylators. Its mechanism involves metabolic activation to methylating and free radical species, a process distinct from the direct DNA crosslinking of nitrogen mustards or the specific O6-guanine methylation of temozolomide [1][2]. This lack of cross-resistance is explicitly noted in authoritative drug monographs [3].

Drug Resistance Mechanism of Action Methylhydrazine

Procarbazine CAS 366-70-1: Evidence-Backed Application Scenarios for Research and Clinical Use


Hodgkin Lymphoma: In Situations Where Genotoxicity Is an Acceptable Trade-Off for High Cure Rates

Despite the higher mutational burden and gonadal toxicity documented in Section 3 (Evidence Items 2), procarbazine retains a key role in the escalated BEACOPP regimen for advanced Hodgkin lymphoma in settings where the primary objective is maximizing initial cure rates. The 3-year progression-free survival rate for eBEACOPDac (93.3%) mirrors that of eBEACOPP (93.3%), indicating comparable efficacy with the dacarbazine substitution [1]. Therefore, procarbazine use in this scenario is now largely restricted to centers or patient populations where the risk-benefit analysis still favors the original regimen, or for research into the mechanisms of therapy-related mutagenesis.

IDH-Mutant Glioma: A Targeted Role in Combination with Lomustine

Evidence from multiple trials indicates that the survival benefit of the PCV (procarbazine, lomustine, vincristine) regimen is largely restricted to patients with IDH-mutant gliomas [2]. This provides a clear, biomarker-driven rationale for procarbazine procurement and use. For research institutions, procarbazine is an essential component for maintaining preclinical models of IDH-mutant glioma and for studying the specific synergy between this alkylator and the metabolic vulnerabilities of IDH-mutant tumors.

Pharmacokinetic and Drug Interaction Research

Procarbazine's unique metabolic pathway involving cytochrome P450 and myeloperoxidase, and its ultra-rapid pharmacokinetics (Section 3, Evidence Item 4), make it a valuable probe compound for studies on drug metabolism, free radical generation, and drug-drug interactions. Its weak monoamine oxidase inhibitory activity also presents a specific model for studying interactions with tyramine-rich foods and sympathomimetic agents [3].

Salvage Therapy in Recurrent Glioma Using Optimized Dosing

The modified PC regimen (procarbazine + reduced-dose lomustine) offers a salvage option for recurrent adult glioma with a significantly improved safety profile compared to historical PCV regimens, as quantified in Section 3 (Evidence Item 3). For clinical procurement, this supports the continued inclusion of procarbazine in formularies for neuro-oncology, albeit for use in a specific, less-toxic combination schedule that improves patient tolerability and reduces the need for dose modifications.

Technical Documentation Hub

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